REACTION_CXSMILES
|
[BH4-].[Li+].C([O:5][C:6](=O)[CH2:7][CH:8]1[CH2:13][CH2:12][N:11]([CH:14]2[CH2:16][CH2:15]2)[CH2:10][CH2:9]1)C.CO.O>C1COCC1.CCOC(C)=O>[CH:14]1([N:11]2[CH2:10][CH2:9][CH:8]([CH2:7][CH2:6][OH:5])[CH2:13][CH2:12]2)[CH2:16][CH2:15]1 |f:0.1|
|
Name
|
|
Quantity
|
730 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1CCN(CC1)C1CC1)=O
|
Name
|
|
Quantity
|
53 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by basic silica gel column chromatography (Hex:EtOAc=80:20 to 60:40)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1CCC(CC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |